molecular formula C23H44N10O5 B12838904 Ala-Arg-Pro-Ala-D-Lys-Amide

Ala-Arg-Pro-Ala-D-Lys-Amide

Cat. No.: B12838904
M. Wt: 540.7 g/mol
InChI Key: DQZXKKJZHJDMJN-KSWRQPAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ala-Arg-Pro-Ala-D-Lys-Amide is a synthetic peptide composed of the amino acids alanine, arginine, proline, alanine, and D-lysine. This compound is known for its potent coronary vasodilator properties, making it a subject of interest in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Arg-Pro-Ala-D-Lys-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ala-Arg-Pro-Ala-D-Lys-Amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues .

Mechanism of Action

The mechanism of action of Ala-Arg-Pro-Ala-D-Lys-Amide involves its interaction with specific molecular targets in the cardiovascular system. It acts as a coronary vasodilator, increasing blood flow by relaxing the smooth muscles in the coronary arteries. This effect is mediated through the activation of specific receptors and signaling pathways that regulate vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-Arg-Pro-Ala-D-Lys-Amide is unique due to the presence of D-lysine, which can enhance its stability and biological activity compared to its L-lysine counterpart. This modification can lead to increased resistance to enzymatic degradation and altered interaction with biological targets .

Properties

Molecular Formula

C23H44N10O5

Molecular Weight

540.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H44N10O5/c1-13(25)19(35)32-16(8-5-11-29-23(27)28)22(38)33-12-6-9-17(33)21(37)30-14(2)20(36)31-15(18(26)34)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H2,26,34)(H,30,37)(H,31,36)(H,32,35)(H4,27,28,29)/t13-,14-,15+,16-,17-/m0/s1

InChI Key

DQZXKKJZHJDMJN-KSWRQPAISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.